molecular formula C12H11NO3 B2497952 N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide CAS No. 505052-86-8

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide

Cat. No.: B2497952
CAS No.: 505052-86-8
M. Wt: 217.224
InChI Key: FIVWJYQOIBNCKH-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide is a compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually heated to facilitate the formation of the amide bond, and the product is purified by crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide in biological systems is not fully understood. it is believed to interact with cellular components through its furan ring and amide group. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVWJYQOIBNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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